3-(5-Nitropyridin-2-yl)thiazolidine
Overview
Description
3-(5-Nitropyridin-2-yl)thiazolidine, commonly known as NP-TZD, is a thiazolidine derivative used in various scientific experiments. It has a molecular formula of C8H9N3O2S and a molecular weight of 211.24 g/mol .
Synthesis Analysis
Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds. They have sulfur at the first position and nitrogen at the third position . The synthesis of thiazolidine derivatives involves various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered heterocycle system having the formula C8H9N3O2S containing one nitrogen and one sulfur atom .Chemical Reactions Analysis
Thiazolidine chemistry involves fast reaction kinetics between 1,2-aminothiols and aldehydes. Under physiological conditions, this click-type reaction affords a thiazolidine product that remains stable and does not require any catalyst .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula C8H9N3O2S and molecular weight 211.24 g/mol .Mechanism of Action
Future Directions
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
Properties
IUPAC Name |
3-(5-nitropyridin-2-yl)-1,3-thiazolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c12-11(13)7-1-2-8(9-5-7)10-3-4-14-6-10/h1-2,5H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTOJUGCDPYRAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C2=NC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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